molecular formula C13H8ClNO5 B11657293 3-(2-Chloro-6-nitrophenoxy)benzoic acid

3-(2-Chloro-6-nitrophenoxy)benzoic acid

Cat. No.: B11657293
M. Wt: 293.66 g/mol
InChI Key: YPYVWYFTYCWRKJ-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-nitrophenoxy)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-chloro-6-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-nitrophenoxy)benzoic acid typically involves the reaction of 2-chloro-6-nitrophenol with a suitable benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where 2-chloro-6-nitrophenol reacts with a benzoic acid derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-nitrophenoxy)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Esterification: Alcohols, acid catalyst (e.g., sulfuric acid).

Major Products Formed

    Reduction: 3-(2-Chloro-6-aminophenoxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3-(2-Chloro-6-nitrophenoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-nitrophenoxy)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro substituents can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzoic acid
  • 3-Chloro-4-nitrophenoxyacetic acid
  • 2-Chloro-6-nitrophenol

Uniqueness

3-(2-Chloro-6-nitrophenoxy)benzoic acid is unique due to the specific positioning of the chloro and nitro groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the benzoic acid moiety provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H8ClNO5

Molecular Weight

293.66 g/mol

IUPAC Name

3-(2-chloro-6-nitrophenoxy)benzoic acid

InChI

InChI=1S/C13H8ClNO5/c14-10-5-2-6-11(15(18)19)12(10)20-9-4-1-3-8(7-9)13(16)17/h1-7H,(H,16,17)

InChI Key

YPYVWYFTYCWRKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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